molecular formula C11H7Cl2NO3 B15207568 4-(Dichloromethylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one CAS No. 61767-35-9

4-(Dichloromethylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B15207568
CAS No.: 61767-35-9
M. Wt: 272.08 g/mol
InChI Key: KLJYLEYBSCUJBM-UHFFFAOYSA-N
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Description

4-(Dichloromethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one is a compound belonging to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and have been widely studied for their applications in the synthesis of various biologically important compounds . This compound, in particular, features a dichloromethylene group and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a 4-methoxyphenyl-substituted acyl chloride, with a dichloromethylene-containing reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazolones and oxazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-(Dichloromethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dichloromethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one involves its interaction with specific molecular targets. The dichloromethylene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methoxyphenyl group enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one
  • 4-(Bromomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one
  • 4-(Fluoromethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one

Uniqueness

4-(Dichloromethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one is unique due to the presence of the dichloromethylene group, which imparts distinct reactivity and stability compared to its halogenated analogs. The methoxyphenyl group also contributes to its unique chemical and biological properties .

Properties

CAS No.

61767-35-9

Molecular Formula

C11H7Cl2NO3

Molecular Weight

272.08 g/mol

IUPAC Name

4-(dichloromethylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C11H7Cl2NO3/c1-16-7-4-2-6(3-5-7)10-14-8(9(12)13)11(15)17-10/h2-5H,1H3

InChI Key

KLJYLEYBSCUJBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(Cl)Cl)C(=O)O2

Origin of Product

United States

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